

# An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-(Trifluoromethyl)pyridine-2-carbaldehyde

**Cat. No.:** B145258

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-(Trifluoromethyl)pyridine-2-carbaldehyde**, a fluorinated heterocyclic aldehyde, is a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this versatile compound.

## Physicochemical Properties

The physicochemical properties of **6-(Trifluoromethyl)pyridine-2-carbaldehyde** are summarized in the tables below. It is a solid, appearing as a powder or crystals, and should be stored at 2-8°C.[1]

| Property            | Value                                           | Source              |
|---------------------|-------------------------------------------------|---------------------|
| Molecular Formula   | C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO |                     |
| Molecular Weight    | 175.11 g/mol                                    |                     |
| Physical Form       | Powder or crystals                              | <a href="#">[1]</a> |
| Flash Point         | 75.5 °C (167.9 °F)                              | <a href="#">[1]</a> |
| Storage Temperature | 2-8°C                                           | <a href="#">[1]</a> |

Note: Specific data for the melting point, boiling point, and pKa of **6-(Trifluoromethyl)pyridine-2-carbaldehyde** are not readily available in the reviewed literature. For comparison, the constitutional isomer, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, has a reported melting point of 52-56 °C and a boiling point of 72 °C.

## Spectroscopic Data

The structural elucidation of **6-(Trifluoromethyl)pyridine-2-carbaldehyde** is supported by various spectroscopic techniques. While a consolidated public database of its spectra is not available, the expected characteristic signals are outlined below based on the analysis of related structures.

| Spectroscopy        | Expected Characteristics                                                                                                                                                 |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Aromatic protons in the pyridine ring, an aldehydic proton singlet.                                                                                                      |
| <sup>13</sup> C NMR | Carbon signals for the pyridine ring, the trifluoromethyl group, and a downfield signal for the carbonyl carbon.                                                         |
| IR Spectroscopy     | Characteristic peaks for C-H stretching of the aromatic ring, a strong C=O stretching band for the aldehyde, and C-F stretching bands for the trifluoromethyl group.     |
| Mass Spectrometry   | A molecular ion peak corresponding to the molecular weight, with fragmentation patterns showing the loss of the aldehyde group and other fragments of the pyridine ring. |

## Experimental Protocols

### Synthesis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde

A common and effective method for the synthesis of pyridine-2-carbaldehydes is the oxidation of the corresponding primary alcohol. The following is a plausible experimental protocol for the synthesis of **6-(Trifluoromethyl)pyridine-2-carbaldehyde** from (6-(trifluoromethyl)pyridin-2-yl)methanol.

#### Materials:

- (6-(trifluoromethyl)pyridin-2-yl)methanol
- Manganese dioxide ( $\text{MnO}_2$ )
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

- Hexane
- Ethyl acetate

Procedure:

- Dissolve (6-(trifluoromethyl)pyridin-2-yl)methanol in dichloromethane in a round-bottom flask.
- Add an excess of activated manganese dioxide to the solution.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
- Wash the filter cake with dichloromethane.
- Combine the organic filtrates and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **6-(Trifluoromethyl)pyridine-2-carbaldehyde** by silica gel column chromatography using a hexane/ethyl acetate gradient.
- Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
- Characterize the purified product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry.

## Reactivity and Applications

The aldehyde functional group in **6-(Trifluoromethyl)pyridine-2-carbaldehyde** is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, influencing its reactivity.



[Click to download full resolution via product page](#)

Caption: Synthesis and key reactions of **6-(Trifluoromethyl)pyridine-2-carbaldehyde**.

## Conclusion

**6-(Trifluoromethyl)pyridine-2-carbaldehyde** is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its physicochemical properties, particularly the influence of the trifluoromethyl group, make it an attractive building block for introducing desirable characteristics into target molecules. The synthetic route via oxidation of the corresponding alcohol is a practical approach for its preparation, and its aldehydic functionality allows for a wide range of subsequent chemical modifications. Further research into the biological activities of its derivatives is likely to uncover novel applications for this versatile compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde 97 131747-65-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145258#physicochemical-properties-of-6-trifluoromethyl-pyridine-2-carbaldehyde>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)